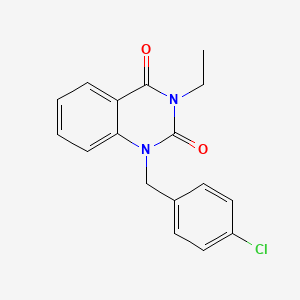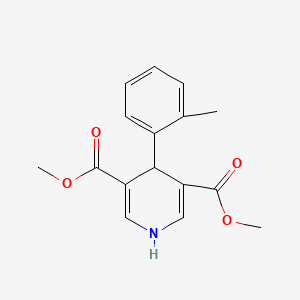
4-(3-amino-4-methoxyphenyl)-N-methyl-2-thiophenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest falls within a category of organic molecules known for their intricate synthesis processes, unique molecular structures, and diverse chemical properties. These compounds often serve as key intermediates or end products in the development of chemosensors, materials for electronic applications, and other specialized chemical entities.
Synthesis Analysis
The synthesis of compounds closely related to the one involves multistep chemical reactions, often starting from simple precursors. For example, the synthesis of 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine, a compound with similar structural features, utilizes a selective chemosensor for Ag(+) ions, demonstrating the intricacies of synthesizing functionally diverse molecules from basic building blocks (Tharmaraj, Devi, & Pitchumani, 2012).
Molecular Structure Analysis
Studies on molecular structure often employ X-ray diffraction and spectroscopic methods. For instance, research on 2-thioxo- 3N-(2-methoxyphenyl)−5 [4′-methyl -3′N -(2′-methoxyphenyl) thiazol-2′(3′H)-ylidene] thiazolidin-4-one provides insights into the crystal structure and theoretical studies on molecular structure, offering a glimpse into the complexity of related compounds (Yahiaoui et al., 2019).
Chemical Reactions and Properties
The reactivity of similar compounds is explored through their behavior in various chemical reactions. For example, the study of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid's reactivity with nitrogen-containing nucleophiles showcases the formation of novel amino acid derivatives, highlighting the chemical versatility of these molecules (El-Sakka, Soliman, & Abdullah, 2014).
Aplicaciones Científicas De Investigación
Chemosensor Development
One notable application involves the use of related compounds in the development of chemosensors. For example, 4-Methoxy-N-((thiophen-2-yl)methyl)benzenamine has been identified as a highly selective chemosensor for Ag(+) ions. This specificity is attributed to its ability to undergo a significant fluorescence enhancement upon binding to Ag(+), facilitated by an increase in intramolecular charge transfer (ICT), supported by TD-DFT calculations (Tharmaraj, Devi, & Pitchumani, 2012).
Material Science and Solar Cells
In material science, especially in the development of solar cells, compounds with thiophene cores and arylamine side groups, such as 2,3,4,5-tetra[4,4'-bis(methoxyphenyl)aminophen-4"-yl]-thiophene, have shown high efficiency as hole-transporting materials (HTMs). These HTMs have achieved power conversion efficiencies of up to 15.4%, marking them as potential alternatives to more expensive materials like spiro-OMeTAD (Li et al., 2014).
Pharmaceutical Research
In pharmaceutical research, 5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene and its derivatives have been explored for their pronounced anti-proliferative activity and tumor cell selectivity. These compounds preferentially inhibit the proliferation of specific tumor cell types, including leukemia/lymphoma and prostate PC-3, among others, showcasing significant potential as novel, tumor-selective therapeutic agents (Thomas et al., 2017).
Neuroscientific Research
Moreover, compounds structurally similar to "4-(3-amino-4-methoxyphenyl)-N-methyl-2-thiophenamine" have been implicated in neuroscientific research. For instance, studies on methoxyphenylethylamines have contributed to understanding the metabolism of biogenic amines and their roles in the central nervous system, offering insights into the mechanisms of neurotransmission and potential neurological disorders (Friedhoff & Goldstein, 1962).
Direcciones Futuras
Propiedades
IUPAC Name |
4-(3-amino-4-methoxyphenyl)-N-methylthiophen-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-14-12-6-9(7-16-12)8-3-4-11(15-2)10(13)5-8/h3-7,14H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMJPHMMOFWEPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CS1)C2=CC(=C(C=C2)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-amino-4-methoxyphenyl)-N-methylthiophen-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-bromobenzyl)thio]-N'-(2,4-dichlorobenzylidene)acetohydrazide](/img/structure/B5572176.png)
![1-[4-ethyl-5-(1-isoquinolin-1-ylpiperidin-4-yl)-4H-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine](/img/structure/B5572185.png)

![2-[1-(3-quinolinyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5572197.png)
![isopropyl 4-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5572199.png)
![3-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-(methylthio)pyridine](/img/structure/B5572204.png)
![3-[(2,6-dichlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B5572228.png)

![[1-[(1-cyclopropyl-1H-imidazol-2-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5572241.png)
![2,8,8-trimethyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5572245.png)
![4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5572265.png)
![3,5-dimethyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5572276.png)
